chemical properties of 4-fluoro-3-iodo-2H-indazol-7-amine
chemical properties of 4-fluoro-3-iodo-2H-indazol-7-amine
Technical Monograph: 4-Fluoro-3-iodo-2H-indazol-7-amine
Part 1: Executive Summary & Chemical Identity
4-Fluoro-3-iodo-2H-indazol-7-amine is a high-value heterocyclic building block utilized primarily in the synthesis of ATP-competitive kinase inhibitors (e.g., FGFR, VEGFR, and KRAS G12C effectors).[1] Its tri-functional nature—combining a halogen bond donor (iodine), a nucleophilic handle (amine), and an inductive modulator (fluorine)—makes it a versatile scaffold for Fragment-Based Drug Discovery (FBDD).[1]
While the compound exists in a tautomeric equilibrium between the 1H and 2H forms, the 2H-tautomer is frequently the bioactive conformation required for specific binding modes in the ATP pocket of kinases, or the target species for N2-selective alkylation strategies.
Physiochemical Profile[1][2][3][4]
| Property | Value (Experimental/Predicted) | Context |
| CAS Number | 1000343-10-1 (1H-tautomer generic) | Primary identifier for the free base.[1] |
| Molecular Formula | C₇H₅FIN₃ | |
| Molecular Weight | 277.04 g/mol | Heavy atom count favors Lipinski compliance. |
| Tautomerism | 1H ⇌ 2H Equilibrium | 1H is thermodynamically favored in solid state; 2H is accessible via solvent effects or N-alkylation.[1] |
| pKa (Indazole NH) | ~13.5 (Acidic) | Fluorine substitution lowers pKa relative to unsubstituted indazole (13.9). |
| pKa (Aniline NH₂) | ~3.2 (Basic) | Reduced basicity due to electron-withdrawing indazole core and F-atom.[1] |
| LogP | ~2.1 | Fluorine enhances lipophilicity; Iodine adds significant hydrophobic bulk. |
| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors | Ideal for hinge-binding motifs in kinases.[1] |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of this scaffold requires careful regiocontrol, particularly to establish the 3-iodo and 7-amino functionalities without over-halogenating the electron-rich ring.[1]
Methodology: The "Nitro-Reduction" Route
This is the most robust pathway for scaling, avoiding the instability of free amino-indazoles during iodination.
Step 1: Cyclization to the Indazole Core
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Precursor: 2,6-Difluoro-3-nitrobenzonitrile.[1]
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Reagent: Hydrazine hydrate (NH₂NH₂·H₂O).
-
Conditions: THF/EtOH, 0°C to RT, 4 hours.
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Mechanism: SNAr displacement of the labile 2-fluorine by hydrazine, followed by intramolecular condensation with the nitrile.
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Product: 4-Fluoro-7-nitro-1H-indazole.[1]
Step 2: C3-Selective Iodination
-
Reagent: Iodine (I₂) and Potassium Hydroxide (KOH), or N-Iodosuccinimide (NIS).[1][2]
-
Conditions: DMF, RT, 12 hours.[1]
-
Critical Control: The presence of the 4-fluoro group sterically hinders the C3 position slightly, but the electronic effect of the 7-nitro group deactivates the ring, preventing over-iodination at C5/C6.
-
Product: 4-Fluoro-3-iodo-7-nitro-1H-indazole.[1]
Step 3: Nitro Reduction to Amine
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Reagent: Iron powder (Fe) and Ammonium Chloride (NH₄Cl).
-
Conditions: EtOH/H₂O (4:1), Reflux (80°C), 2 hours.
-
Why this method? Avoids de-iodination often seen with catalytic hydrogenation (Pd/C + H₂).
-
Product: 4-Fluoro-3-iodo-2H-indazol-7-amine (isolated as free base).[1]
Visualization: Synthetic Pathway
Figure 1: Step-by-step synthesis from commercially available fluorinated benzonitriles. The iron-mediated reduction preserves the C-I bond.
Part 3: Reactivity & Structural Logic (SAR)
The utility of 4-fluoro-3-iodo-2H-indazol-7-amine lies in its orthogonal reactivity.[1] Each position serves a distinct role in medicinal chemistry campaigns.
The 3-Iodo "Warhead" Handle
The C3-iodine is an excellent leaving group for Palladium-catalyzed cross-couplings.[1]
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Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids allows extension into the "gatekeeper" region of kinase pockets.
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Sonogashira: Coupling with alkynes provides rigid linkers.
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Reactivity Note: The 4-fluoro substituent exerts an inductive withdrawing effect, making the C3-I bond slightly more labile to oxidative addition by Pd(0) compared to non-fluorinated analogs.
The 7-Amine "Anchor"
The exocyclic amine is a nucleophile.
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Amide Coupling: Reaction with acid chlorides creates the "tail" of the inhibitor, often interacting with the solvent-exposed region of the protein.
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Heterocycle Formation: Can be cyclized to form tricyclic cores (e.g., imidazo[4,5-g]indazoles).[1]
The 1H vs. 2H Tautomeric Switch
This is the most critical aspect for "2H" specific applications.
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Free Base: In solution, the proton shuttles between N1 and N2.
-
Alkylation Selectivity:
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Base (Cs₂CO₃/DMF): Favors N1-alkylation (thermodynamic product).
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Mitsunobu / Kinetic Conditions: Can shift preference toward N2-alkylation .
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Why 2H? Many potent kinase inhibitors (e.g., Pazopanib analogs) require the N2-substituted indazole to orient the C3-substituent correctly in the ATP binding cleft.
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Visualization: Reactivity Map
Figure 2: Orthogonal reactivity profile.[1] The molecule allows simultaneous modification at three distinct vectors (C3, C7, N1/N2).[1]
Part 4: Experimental Protocols
Protocol A: C3-Iodination of 4-Fluoro-7-nitro-1H-indazole
This protocol ensures high regioselectivity.[1]
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Dissolution: Dissolve 4-fluoro-7-nitro-1H-indazole (1.0 eq) in DMF (10 vol).
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Base Addition: Add KOH pellets (3.0 eq) and stir for 15 min at RT. The solution will turn deep red/orange (deprotonation).
-
Iodination: Add Iodine (I₂) (1.2 eq) portion-wise over 30 minutes. Exotherm warning.
-
Quench: Pour reaction mixture into ice-water containing 10% sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine.
-
Isolation: Filter the yellow precipitate, wash with water, and dry under vacuum.[1]
-
Yield: Typically 85-92%.[1]
Protocol B: Regioselective N2-Alkylation (Targeting the 2H-isomer)
To trap the 2H form explicitly.[1]
-
Setup: Suspend 4-fluoro-3-iodo-indazol-7-amine (1.0 eq) in anhydrous THF.
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Mitsunobu: Add Triphenylphosphine (PPh₃, 1.5 eq) and the desired Alcohol (R-OH, 1.5 eq).
-
Activation: Add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) dropwise at 0°C.
-
Outcome: While N1 is often favored, Mitsunobu conditions or the use of bulky electrophiles can shift the ratio to favor the N2-isomer . Separation via column chromatography (Silica, Hexane:EtOAc) is required.[1]
Part 5: References
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PubChem Compound Summary. 4-fluoro-1H-indazol-7-amine (CID 1489295).[1] National Center for Biotechnology Information. [Link]
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MDPI Molecules. Practical Synthesis of Halogenated Indazol-3-amines. Molecules 2024, 29(12), 2705.[1] [Link]
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Journal of Medicinal Chemistry. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58, 24, 9417–9438.[1] [Link]
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Google Patents. Synthesis method of 5-bromo-4-fluoro-1H-indazole (CN110452177A).[1]
